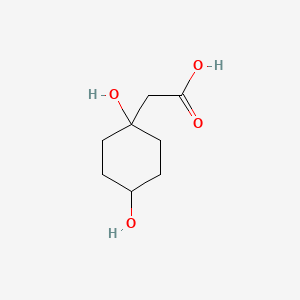

2-(1,4-Dihydroxycyclohexyl)acetic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclohexyl-related compounds involves strategic functionalization of the cyclohexane ring and subsequent modifications to introduce the acetic acid moiety. For example, the efficient synthesis of enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid showcases the versatility of cyclohexanone as a precursor, highlighting the adaptability of cyclohexyl scaffolds for synthesizing complex molecules under environmentally benign conditions (Vamos & Kobayashi, 2008).

Molecular Structure Analysis

The molecular structure of cyclohexyl-related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, is characterized by X-ray diffraction, revealing a ketonic configuration without a betaine structure. The structural elucidation includes detailing bond lengths, angles, and the overall geometry, which are crucial for understanding the compound's reactivity and properties (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

Cyclohexyl derivatives undergo a variety of chemical reactions, leveraging the reactivity of the hydroxyl groups and the acetic acid moiety. For instance, cyclodimerization reactions and the formation of novel compounds through multi-component syntheses demonstrate the compound's versatility in organic synthesis. These reactions are pivotal for creating structurally complex and functionally diverse molecules (Nesvadba et al., 2001).

Aplicaciones Científicas De Investigación

Isolation and Structural Determination

- A cyclohexylacetic acid derivative, similar to 2-(1,4-dihydroxycyclohexyl)acetic acid, was isolated from Emilia sonchifolia. Its structure was determined using spectroscopic techniques including IR, NMR, HR-ESI-MS, and X-ray diffraction (Shoumao Shen et al., 2013).

Chemical Synthesis

- Optically active derivatives of 2-(1,4-dihydroxycyclohexyl)acetic acid have been synthesized using the Michael reaction in the presence of potassium t-butoxide or cesium fluoride and crown ether, followed by acid hydrolysis (T. Takeda et al., 1981).

Biochemical Studies

- A compound related to 2-(1,4-dihydroxycyclohexyl)acetic acid, named hawkinsin, was identified in a study on transient tyrosinemia. It was characterized using gas chromatography-mass spectrometry and other techniques (A. Niederwieser et al., 1977).

Coordination Chemistry

- A Schiff base ligand incorporating an amino acid derivative related to 2-(1,4-dihydroxycyclohexyl)acetic acid was synthesized for coordination with metal ions. The resulting compounds were studied for their antioxidant and xanthine oxidase inhibitory activities (M. Ikram et al., 2015).

Polymer Chemistry

- A novel polymer, poly(cyclohexane-1,4-diyl acetone dimethylene ketal), with potential applications in drug delivery, was synthesized. Its degradation products include 1,4-cyclohexanedimethanol, a compound used in food packaging, and acetone, which is FDA-approved (Sungmun Lee et al., 2007).

Synthetic Organic Chemistry

- Cyclohexane derivatives, related to 2-(1,4-dihydroxycyclohexyl)acetic acid, were used in the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, important intermediates for alkaloid synthesis (B. Juma et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

2-(1,4-dihydroxycyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDVONJKFJRQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Dihydroxycyclohexyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.